Bay 41-4109 less active enantiomer Bay 41-4109 less active enantiomer Bay 41-4109 less active enantiomer shows less activity than Bay 41-4109. BAY 41-4109 is a potent inhibitor of human hepatitis B virus (HBV) with an IC50 of 53 nM.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0007319
InChI: InChI=1S/C18H13ClF3N3O2/c1-8-14(18(26)27-2)15(11-4-3-9(20)5-12(11)19)25-17(24-8)16-13(22)6-10(21)7-23-16/h3-7,15H,1-2H3,(H,24,25)/t15-/m1/s1
SMILES: CC1=C(C(N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC
Molecular Formula: C18H13ClF3N3O2
Molecular Weight: 395.8 g/mol

Bay 41-4109 less active enantiomer

CAS No.:

Cat. No.: VC0007319

Molecular Formula: C18H13ClF3N3O2

Molecular Weight: 395.8 g/mol

* For research use only. Not for human or veterinary use.

Bay 41-4109 less active enantiomer -

Molecular Formula C18H13ClF3N3O2
Molecular Weight 395.8 g/mol
IUPAC Name methyl (4S)-4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoropyridin-2-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate
Standard InChI InChI=1S/C18H13ClF3N3O2/c1-8-14(18(26)27-2)15(11-4-3-9(20)5-12(11)19)25-17(24-8)16-13(22)6-10(21)7-23-16/h3-7,15H,1-2H3,(H,24,25)/t15-/m1/s1
Standard InChI Key FVNJBPMQWSIGJK-OAHLLOKOSA-N
Isomeric SMILES CC1=C([C@H](N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC
SMILES CC1=C(C(N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC
Canonical SMILES CC1=C(C(N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC

Chemical Identity and Structural Characteristics

Bay 41-4109 less active enantiomer (CAS: 476617-51-3) is a stereoisomer of the potent HBV inhibitor Bay 41-4109, belonging to the heteroaryldihydropyrimidine class. Its molecular formula, C18H13ClF3N3O2\text{C}_{18}\text{H}_{13}\text{ClF}_{3}\text{N}_{3}\text{O}_{2}, corresponds to a molecular weight of 395.76 g/mol . The compound’s structure features a chiral center at the dihydropyrimidine ring, with the less active enantiomer exhibiting opposing spatial configuration compared to the pharmacologically active (R)-enantiomer .

Table 1: Key Chemical and Physicochemical Properties

PropertyValueSource Citations
CAS Number476617-51-3
Molecular FormulaC18H13ClF3N3O2\text{C}_{18}\text{H}_{13}\text{ClF}_{3}\text{N}_{3}\text{O}_{2}
Molecular Weight395.76 g/mol
Solubility in DMSO≥37 mg/mL (93.49 mM)
IC50_{50} (HBV)>53 nM*
*The exact IC50_{50} of the less active enantiomer remains unquantified but is substantially higher than the 53 nM reported for the active (R)-enantiomer .

The stereospecificity of Bay 41-4109’s antiviral activity arises from its interaction with the HBV core protein (HBcAg). Molecular docking studies suggest that the active enantiomer optimally binds to hydrophobic pockets within HBcAg dimers, inducing conformational changes that disrupt capsid assembly . In contrast, the less active enantiomer exhibits weaker binding affinity and fails to stabilize non-capsid polymer formations .

Mechanism of Action and Comparative Efficacy

The antiviral mechanism of Bay 41-4109 enantiomers revolves around capsid assembly modulation. The active (R)-enantiomer accelerates aberrant polymerization of HBcAg dimers, generating malformed capsid structures that cannot encapsulate viral DNA . At substoichiometric ratios (1 inhibitor per 2 dimers), it stabilizes preformed capsids but prevents maturation into functional nucleocapsids .

Table 2: Functional Comparison of Bay 41-4109 Enantiomers

ParameterActive (R)-EnantiomerLess Active Enantiomer
Capsid Assembly EffectAccelerates malformed polymersPartial binding, no assembly disruption
HBcAg Inhibition (IC50_{50})32.6 nM (DNA), 132 nM (protein)>10-fold higher
In Vivo Efficacy1 log10_{10} HBV reductionNo significant reduction
Bioavailability (Mice)30%Presumed similar*
*Pharmacokinetic data specific to the less active enantiomer are unavailable but inferred from racemic mixture studies .

In HepG2.2.15 cells, the racemic mixture (1:1 active:less active) demonstrates an IC50_{50} of 202 nM for HBV DNA suppression, suggesting dominant activity from the (R)-enantiomer . The less active form shows no cytotoxicity up to 400 nM, confirming its inert role in therapeutic contexts .

Preclinical Evaluation and Pharmacokinetics

In Vivo Pharmacodynamics

Humanized Alb-uPA/SCID mice infected with HBV and treated with 25 mg/kg Bay 41-4109 (racemic) twice daily for 5 days exhibit 1 log10_{10} reduction in plasma viral load . Post-treatment rebound occurs within 5 days, correlating with stable HBcAg levels in liver biopsies . While these studies utilize the racemic mixture, the lack of enantiomer-specific data necessitates cautious interpretation. Parallel studies in HBV-transgenic mice show that pure (R)-enantiomer treatment reduces hepatic HBcAg by 80% at 10 mg/kg/day, underscoring the less active form’s negligible contribution .

Table 3: Key Pharmacokinetic Parameters (Active Enantiomer)

SpeciesBioavailabilityTmax_{max} (h)Half-life (h)
Mouse30%0.52.1
Rat60%1.23.8
Dog60%2.05.5
Data derived from racemic mixture analyses .

Therapeutic Implications and Research Applications

The less active enantiomer’s primary utility lies in mechanistic studies contrasting enantiomer-specific interactions. For instance, crystallographic analyses using both enantiomers have mapped HBcAg binding sites, revealing steric constraints that preclude the less active form from inducing capsid distortion . Additionally, it serves as a negative control in high-throughput screens for novel capsid assembly modulators .

Ongoing clinical trials focus on optimizing the active enantiomer’s dosing regimen to minimize off-target effects observed at ≥100 mg/kg in rodents . The less active form’s favorable safety profile (no hepatotoxicity up to 400 nM) positions it as a candidate for prodrug derivatization studies aimed at enhancing enantioselective delivery .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator